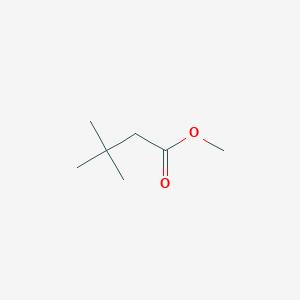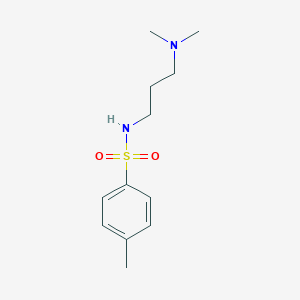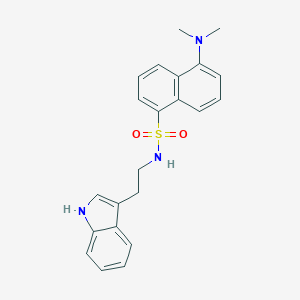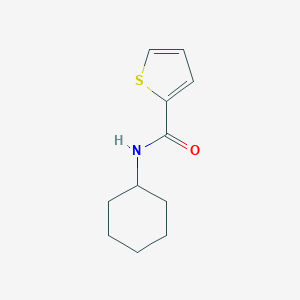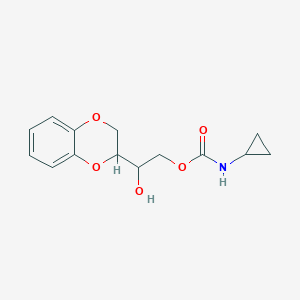
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate, also known as CP-94,253, is a synthetic compound that belongs to the family of cyclopropanecarboxylic acid derivatives. It is a potent and selective antagonist of the serotonin 5-HT1B receptor, which is involved in the regulation of mood, appetite, and sleep. CP-94,253 has been widely used in scientific research to investigate the role of the 5-HT1B receptor in various physiological and pathological processes.
Wirkmechanismus
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate acts as a competitive antagonist of the 5-HT1B receptor, which is a G protein-coupled receptor that is coupled to the inhibitory G protein Gi/o. When activated by serotonin, the 5-HT1B receptor inhibits the release of neurotransmitters such as dopamine, norepinephrine, and glutamate. By blocking the 5-HT1B receptor, 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate increases the release of these neurotransmitters, leading to its pharmacological effects.
Biochemische Und Physiologische Effekte
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has been shown to have several biochemical and physiological effects in animal models and human studies. For example, 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has been shown to increase the release of dopamine in the striatum, which is involved in the regulation of movement and motivation. 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has also been shown to reduce the severity of migraine headaches and to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate is its high selectivity and potency for the 5-HT1B receptor, which allows for precise modulation of this receptor in animal models and human studies. However, 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has some limitations, such as its low solubility in water, which can make it difficult to administer in some experimental settings. 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate also has a short half-life in vivo, which requires frequent dosing to maintain its pharmacological effects.
Zukünftige Richtungen
There are several future directions for the use of 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate in scientific research. One direction is to investigate the role of the 5-HT1B receptor in the regulation of appetite and metabolism, which has implications for the treatment of obesity and metabolic disorders. Another direction is to study the effects of 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate on the reward system in the brain, which has implications for the treatment of addiction and substance abuse. Finally, the development of more potent and selective antagonists of the 5-HT1B receptor could lead to new therapeutic options for the treatment of various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate involves several steps, starting from the reaction of 2-(1,4-benzodioxan-2-yl)ethanol with chloroacetyl chloride to form 2-(1,4-benzodioxan-2-yl)-2-chloroethyl acetate. This intermediate is then reacted with cyclopropanecarbonyl chloride in the presence of a base to yield 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate. The overall yield of this synthesis is around 30%.
Wissenschaftliche Forschungsanwendungen
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has been extensively used in scientific research to investigate the role of the 5-HT1B receptor in various physiological and pathological processes. For example, 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has been shown to modulate the release of dopamine in the brain, which is involved in the regulation of reward and motivation. 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has also been used to study the role of the 5-HT1B receptor in migraine headaches, depression, and anxiety disorders.
Eigenschaften
CAS-Nummer |
13887-61-1 |
|---|---|
Produktname |
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate |
Molekularformel |
C14H17NO5 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-cyclopropylcarbamate |
InChI |
InChI=1S/C14H17NO5/c16-10(7-19-14(17)15-9-5-6-9)13-8-18-11-3-1-2-4-12(11)20-13/h1-4,9-10,13,16H,5-8H2,(H,15,17) |
InChI-Schlüssel |
VCFPGQUWJMMYKA-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)OCC(C2COC3=CC=CC=C3O2)O |
Kanonische SMILES |
C1CC1NC(=O)OCC(C2COC3=CC=CC=C3O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



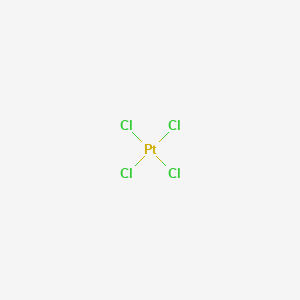
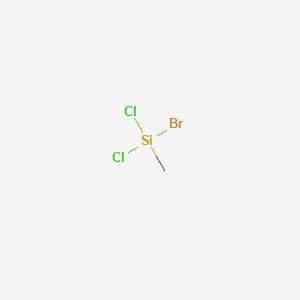

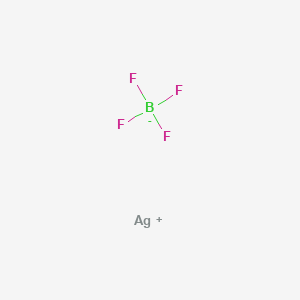
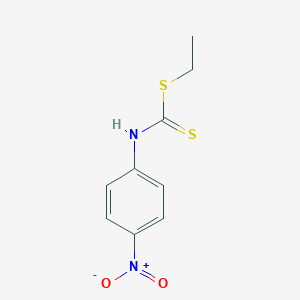
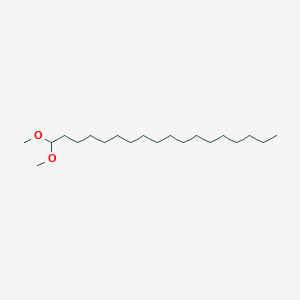
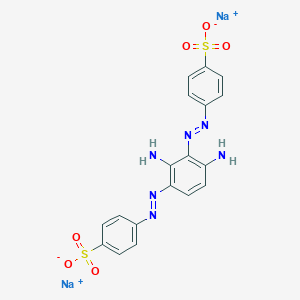
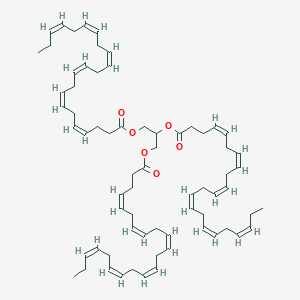
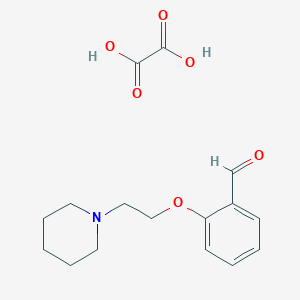
![Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-](/img/structure/B77584.png)
